Propylcyclohexane

Übersicht

Beschreibung

Propylcyclohexane is a component of the surrogate biokerosene model fuel. It has been used in the kinetic studies of kerosene Jet A-1 oxidation. It has also been used to assay kerosene/rapeseed oil methyl ester (RME) mixture (80/20, mol/mol; biokerosene) .

Synthesis Analysis

A set of supported transition metal phosphide catalysts including FeP/Si0 2, N i 2 P/Si0 2, CoP/Si0 2, WP/Si0 2 and MoP/Si0 2 were synthesized and tested for demethoxylation of 2-methoxy-4-propylphenol in benzene solvent .Molecular Structure Analysis

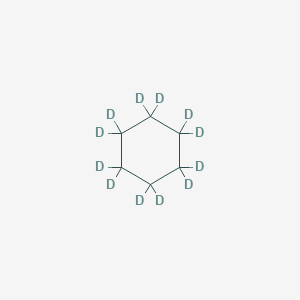

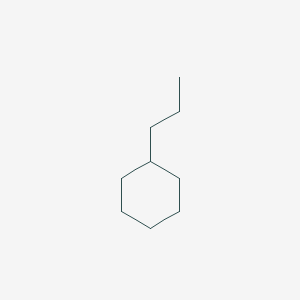

Propylcyclohexane has a molecular formula of C9H18. Its average mass is 126.239 Da and its monoisotopic mass is 126.140854 Da . The structure of Propylcyclohexane is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

A detailed mechanism covering 545 species and 3105 reactions for high-temperature combustion of n-propylcyclohexane (n-PCH) was generated via a mechanism generation program .Physical And Chemical Properties Analysis

Propylcyclohexane has a density of 0.8±0.1 g/cm3, a boiling point of 155.8±3.0 °C at 760 mmHg, a vapour pressure of 3.8±0.1 mmHg at 25°C, an enthalpy of vaporization of 37.6±0.8 kJ/mol, and a flash point of 35.0±0.0 °C .Wissenschaftliche Forschungsanwendungen

Combustion Chemistry

Propylcyclohexane has been extensively studied in the field of combustion chemistry . Researchers have conducted comprehensive combustion chemistry studies of n-propylcyclohexane, focusing on its combustion kinetics across a range of experiments including pressurized flow reactors, jet-stirred reactors, shock tubes, and rapid compression machines . These studies cover a wide range of conditions spanning low to intermediate to high temperatures, low to high pressures at lean to rich equivalence ratios .

Fuel Research

Propylcyclohexane is a vital component in gasoline, aviation, and diesel fuels . Its combustion chemistry has been less investigated compared to other hydrocarbon classes . Therefore, research into the combustion kinetics of propylcyclohexane is crucial for improving the efficiency and environmental impact of these fuels .

High-Temperature Combustion

High-temperature combustion of propylcyclohexane has been studied using detailed mechanisms covering hundreds of species and thousands of reactions . These studies have helped to validate the reliability of these mechanisms for describing the auto-ignition characteristics of propylcyclohexane .

Engine Design

The detailed mechanisms developed for the high-temperature combustion of propylcyclohexane can be used in computational fluid dynamics (CFD) for engine design . This allows for more efficient and environmentally friendly engine designs .

Mechanism Construction

The systematic approach used in the study of propylcyclohexane, which combines mechanism construction, simplification, validation, and analysis, may also be employed to construct mechanisms for the high-temperature combustion of other cycloalkanes with one ring .

Environmental Impact

Understanding the combustion chemistry of propylcyclohexane is crucial for assessing its environmental impact. This includes studying the formation of pollutants during combustion and developing strategies to minimize their production .

Wirkmechanismus

Target of Action

Propylcyclohexane, also known as n-Propylcyclohexane, is primarily used in the field of combustion and fuel research .

Mode of Action

The primary interaction of propylcyclohexane is with oxygen during combustion processes . In high-temperature environments, propylcyclohexane undergoes a series of reactions leading to the production of heat and light, which is characteristic of combustion .

Biochemical Pathways

These pathways involve hundreds of species and thousands of reactions, including the production and consumption of various intermediate species .

Pharmacokinetics

In combustion studies, properties such as ignition delay time, laminar flame speed, and concentration profiles of important species are considered .

Result of Action

The combustion of propylcyclohexane results in the release of energy in the form of heat and light, along with the production of combustion products such as carbon dioxide and water . This process is crucial in applications such as fuel research and engine design .

Action Environment

The action of propylcyclohexane is heavily influenced by environmental factors such as temperature and pressure . High temperatures facilitate the combustion process, while changes in pressure can significantly affect the reaction rates and the formation of intermediate species .

Safety and Hazards

Propylcyclohexane is a flammable liquid and vapor. It is advised to keep away from heat, sparks, open flames, and hot surfaces. It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

propylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-2-6-9-7-4-3-5-8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDZSLCZHWTGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074699 | |

| Record name | Propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Propylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.19 [mmHg] | |

| Record name | Propylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Propylcyclohexane | |

CAS RN |

1678-92-8 | |

| Record name | Propylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6QU2W806V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

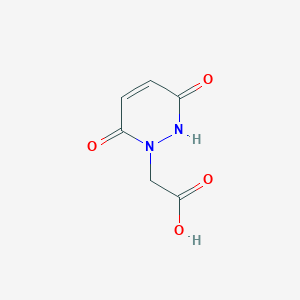

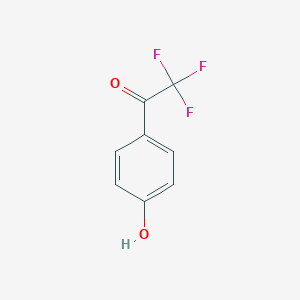

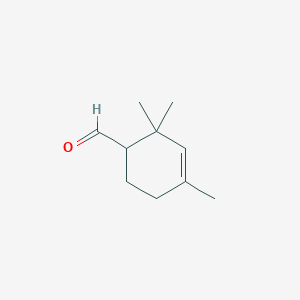

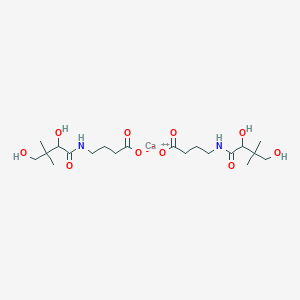

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

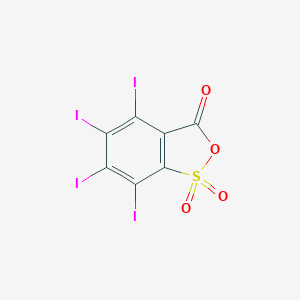

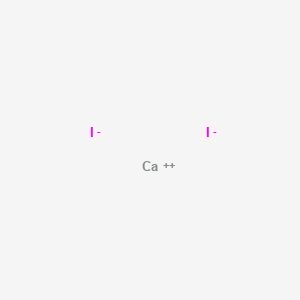

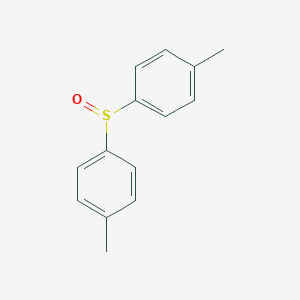

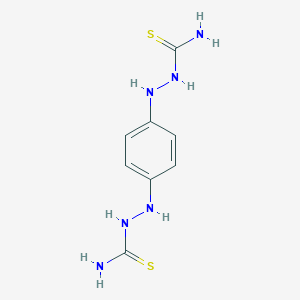

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of propylcyclohexane?

A1: Propylcyclohexane has the molecular formula C9H18 and a molecular weight of 126.24 g/mol. []

Q2: What spectroscopic data is available for propylcyclohexane?

A2: Researchers have utilized various spectroscopic techniques to characterize propylcyclohexane. These include Gas Chromatography coupled with Flame Ionization Detection and Mass Spectrometry (GC/FID/MS) for identification and quantification of propylcyclohexane and its oxidation intermediates. [, ]

Q3: How does the structure of propylcyclohexane affect its density and speed of sound?

A3: Studies have shown that as the alkyl side-chain length on alkylcyclohexanes increases, the excess molar volume decreases. This means that mixtures of n-propylcyclohexane with n-dodecane exhibit positive excess molar volumes, while mixtures with n-dodecylcyclohexane show negative values. These differences are attributed to changes in molecular packing. [, ]

Q4: What are the potential applications of propylcyclohexane in fuels?

A4: Propylcyclohexane is considered a potential surrogate component for jet fuels, diesel, and gasoline. [, , , , ] Its inclusion in surrogate fuel blends aims to mimic the properties of real fuels, particularly those derived from Gas-to-Liquid (GTL) processes. [, ]

Q5: How does the performance of propylcyclohexane compare to other fuel components?

A5: Thermal decomposition studies indicate that the thermal stability of propylcyclohexane lies between decalin and butylcyclohexane. [] In terms of fuel reactivity, propylcyclohexane demonstrates lower reactivity compared to n-decane and n-butylcyclohexane, potentially due to the high stability of butene produced during its oxidation. []

Q6: What role does propylcyclohexane play in hydrodenitrogenation (HDN) reactions?

A6: Propylcyclohexane is a common product in the hydrodenitrogenation of nitrogen-containing compounds found in fuel feedstocks. [, , ] For example, it is a final product in the HDN of quinoline, typically formed via the hydrogenation and subsequent ring-opening reactions of various intermediates. [, , , ]

Q7: How does the presence of other compounds like dibenzothiophene (DBT) influence propylcyclohexane formation during HDN?

A7: The presence of DBT, a sulfur-containing compound, can significantly impact the HDN of nitrogen-containing compounds and consequently, the formation of propylcyclohexane. Research has shown that DBT can inhibit the hydrogenation pathway during quinoline HDN, leading to a decrease in the production of propylcyclohexane. [, ] This highlights the competitive adsorption between different species on catalyst active sites.

Q8: Can propylcyclohexane be further converted into other valuable products?

A8: Yes, propylcyclohexane can be produced from the hydrodeoxygenation of lignin-derived compounds like isoeugenol and propylphenols. [, , ] This pathway holds promise for utilizing renewable feedstocks to produce valuable hydrocarbons.

Q9: How is computational chemistry used in understanding propylcyclohexane's behavior?

A9: Computational chemistry plays a crucial role in predicting and understanding the behavior of propylcyclohexane in various applications. For instance, molecular dynamics (MD) simulations have been employed to predict thermophysical properties like density, isentropic bulk modulus, and dynamic viscosity of propylcyclohexane mixtures. [] These simulations provide valuable insights into molecular interactions and their influence on macroscopic properties.

Q10: Are there alternative compounds to propylcyclohexane for its various applications?

A10: Yes, several alternatives and substitutes to propylcyclohexane exist, each with its performance, cost, and environmental impact considerations. [] For instance, in fuel formulations, other cycloalkanes like butylcyclohexane or methylcyclohexane might offer comparable properties. [, ] The choice of the most suitable compound depends on the specific application and desired characteristics.

Q11: What are the future research directions for propylcyclohexane?

A11: Future research on propylcyclohexane should focus on:

- Detailed kinetic modeling: Developing comprehensive kinetic models for the oxidation and combustion of propylcyclohexane across a wide range of conditions relevant to engine operation. [, , , ]

- Advanced catalyst development: Exploring novel catalyst formulations and synthesis strategies to optimize the production of propylcyclohexane from renewable feedstocks like lignin. [, , ]

- Environmental fate and transport: Conducting thorough ecotoxicological studies to evaluate the environmental persistence, bioaccumulation potential, and overall ecological impact of propylcyclohexane. []

- Life cycle assessment: Performing comprehensive life cycle assessments to compare the environmental footprint of propylcyclohexane-based fuels and chemicals with conventional alternatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.